molecular formula C5H8FNaO2 B3425026 Sodium 5-fluoropentanoate CAS No. 3827-92-7

Sodium 5-fluoropentanoate

Cat. No. B3425026
CAS RN: 3827-92-7
M. Wt: 142.10 g/mol
InChI Key: GAHFBNMBDLKTSL-UHFFFAOYSA-M
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Description

Sodium 5-fluoropentanoate is a chemical compound with the molecular formula C5H9FO2.Na . It is a salt, and its structure includes a sodium ion (Na+) and a 5-fluoropentanoate ion .


Molecular Structure Analysis

The molecular weight of Sodium 5-fluoropentanoate is 142.11 . The InChI code for the compound is 1S/C5H9FO2.Na/c6-4-2-1-3-5(7)8;/h1-4H2,(H,7,8);/q;+1/p-1 . This indicates that the compound consists of a five-carbon chain (pentanoate) with a fluorine atom attached to the fourth carbon and a carboxylate group (-COO-) at the end of the chain, which forms a salt with a sodium ion .

It is stored at room temperature . The physical and chemical properties of a compound are primarily determined by its molecular structure and functional groups .

Safety and Hazards

Sodium 5-fluoropentanoate is classified as a dangerous compound. The hazard statements associated with it include H315 (causes skin irritation), H318 (causes serious eye damage), H335 (may cause respiratory irritation), and H412 (harmful to aquatic life with long-lasting effects) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and using protective gloves/eye protection/face protection .

properties

IUPAC Name

sodium;5-fluoropentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO2.Na/c6-4-2-1-3-5(7)8;/h1-4H2,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHFBNMBDLKTSL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCF)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FNaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 5-fluoropentanoate

CAS RN

3827-92-7
Record name sodium 5-fluoropentanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 5-fluoropentanoate
Reactant of Route 2
Sodium 5-fluoropentanoate
Reactant of Route 3
Sodium 5-fluoropentanoate
Reactant of Route 4
Sodium 5-fluoropentanoate
Reactant of Route 5
Sodium 5-fluoropentanoate
Reactant of Route 6
Sodium 5-fluoropentanoate

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